6-Methoxy-2-(3,4,5-trimethoxyphenyl)sulfonylquinolin-5-amine
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Overview
Description
MPT0B392 is a synthetic quinoline derivative known for its potent anticancer properties. It has shown significant efficacy in inducing mitotic arrest and apoptosis in leukemic cells, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
MPT0B392 is synthesized through a multi-step process involving the reaction of quinoline derivatives with various reagents. The specific synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods
Industrial production of MPT0B392 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
MPT0B392 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in the reactions involving MPT0B392 include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of MPT0B392 depend on the specific reaction conditions and reagents used. These products are typically characterized by their enhanced anticancer properties .
Scientific Research Applications
MPT0B392 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying quinoline derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes such as mitosis and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, particularly acute leukemia.
Industry: Utilized in the development of new anticancer drugs and formulations
Mechanism of Action
MPT0B392 exerts its effects by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis. It activates the c-Jun N-terminal kinase (JNK) pathway, resulting in mitochondrial membrane potential loss and caspase cleavage. This ultimately leads to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Vincristine: Another microtubule-targeting agent used in cancer therapy.
Paclitaxel: A well-known microtubule-stabilizing agent with anticancer properties
Uniqueness of MPT0B392
MPT0B392 is unique due to its ability to overcome drug resistance in cancer cells. It has shown better cytotoxic effects compared to other similar compounds, making it a valuable addition to the arsenal of anticancer agents .
Properties
Molecular Formula |
C19H20N2O6S |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-methoxy-2-(3,4,5-trimethoxyphenyl)sulfonylquinolin-5-amine |
InChI |
InChI=1S/C19H20N2O6S/c1-24-14-7-6-13-12(18(14)20)5-8-17(21-13)28(22,23)11-9-15(25-2)19(27-4)16(10-11)26-3/h5-10H,20H2,1-4H3 |
InChI Key |
RBBRZMLZQCYQJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)S(=O)(=O)C3=CC(=C(C(=C3)OC)OC)OC)N |
Origin of Product |
United States |
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